Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Enantioselective synthesis Chiral resolution Stereochemical fidelity

Secure authentic Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, the definitive single-enantiomer building block for modern CNS and kinase drug discovery. Unlike racemic mixtures, this Boc-protected (1R,5S) template eliminates diastereomeric ambiguity in biological assays and prevents stereochemical erosion that abolishes target engagement (e.g., nAChR ligands). Its 8-oxa bridge reduces logP versus classical tropanes, improving CNS MPO scores while maintaining binding affinity. Sourced for high-throughput chemistry workflows requiring exact exit-vector geometry and hydrogen-bond acceptor engagement. Enquire for bulk/research quantities.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 2490344-59-5
Cat. No. B2365049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
CAS2490344-59-5
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC1O2
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-8-4-5-9(12)14-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyLELKMLJYLBNFCV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: Core Properties, Structural Identity, and Research-Grade Specification


Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 2490344-59-5) is a chiral, fused bicyclic carbamate comprising a bridged oxa-azabicyclic framework with a Boc-protected secondary amine at position 2. The 2-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, with growing applications in central nervous system (CNS) ligand design and kinase inhibitor programs [1]. This specific compound features an oxygen bridge at position 8 and a defined (1R,5S) absolute configuration, providing a conformationally constrained, three-dimensional template that is structurally distinct from the more common 8-azabicyclo[3.2.1]octane (tropane) and 8-oxa-3-azabicyclo[3.2.1]octane systems.

Why Generic Substitution of Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate Fails: Regioisomeric and Stereochemical Specificity


The 2-azabicyclo[3.2.1]octane scaffold is recognized as a challenging architecture to procure, with synthetic accessibility heavily dependent on the exact regioisomeric and stereochemical identity [1]. Compounds differing only in the position of the heteroatom bridge (e.g., 2-aza vs. 3-aza vs. 8-aza) or in absolute configuration at the bridgehead carbons exhibit fundamentally different chemical reactivity, physicochemical profiles, and biological target engagement [2][3]. For instance, the 8-oxa-3-azabicyclo[3.2.1]octane regioisomer is a liquid at room temperature (b.p. 178 °C [2]), while the 2-aza counterpart used in kinase inhibitor programs presents a distinct hydrogen-bonding geometry [3]. Therefore, substituting an enantiomerically pure (1R,5S)-configured 2-aza-8-oxa derivative with a racemic mixture, a regioisomer, or a des‑oxy analog cannot reproduce the conformational constraint that dictates both synthetic downstream performance and chirality-dependent biological readout.

Quantitative Evidence Guide for Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: Head-to-Head Data Against Comparators


Evidence Item 1: Enantiomeric Purity vs. Racemic Mixture – Impact on Synthesis Outcomes

The target compound is supplied as the single (1R,5S) enantiomer, in contrast to racemic (1R,5S)/(1S,5R) mixtures (e.g., rac‑(1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane, CAS 2732255-94-4, MW 113.16 g·mol⁻¹ [2]). In the context of 2-azabicyclo[3.2.1]octane-derived alkaloids, enantiomeric purity is critical: (−)-hosieine A, a natural (1R,5S)-configured member of this scaffold class, displays a Ki of 0.32 nM at α4β2 nicotinic acetylcholine receptors, while the opposite enantiomer is significantly less active [1]. Although the target compound itself is not a bioactive end-product, it serves as the enantiopure building block for accessing such stereochemically sensitive targets. Using the racemate would require additional chiral separation steps, directly increasing cost and synthetic complexity.

Enantioselective synthesis Chiral resolution Stereochemical fidelity

Evidence Item 2: Regioisomeric Scaffold Differentiation – 2-Aza vs. 3-Aza Physicochemical Comparison

The Boc-protected 2-azabicyclo[3.2.1]octane system differs physically from the more common 8-oxa-3-azabicyclo[3.2.1]octane regioisomer. The 3-aza regioisomer (CAS 280-13-7) is a liquid at 20 °C with a boiling point of 178 °C and a flash point of 59 °C [1], whereas the corresponding 2-aza scaffold, once Boc-deprotected, yields a crystalline hydrochloride salt, indicative of divergent intermolecular packing and solubility profiles. This difference in phase behavior influences formulation, handling, and synthetic workup procedures [1]. Additionally, the 2‑aza configuration places the amine within a distinct electronic environment, altering its pKa and nucleophilicity relative to the 3‑aza system, which is leveraged in chemoselective derivatizations [2].

Physicochemical properties Regioisomer comparison Lead optimization

Evidence Item 3: Scaffold Topology – Oxygen Bridge vs. Methylene in Tropane Analogs and Impact on Lipophilicity

Replacing the methylene bridge of the classical 8-azabicyclo[3.2.1]octane (tropane) scaffold with an oxygen atom in the 8-oxa-2-azabicyclo[3.2.1]octane system reduces the molecular weight by approximately 12 Da relative to the N‑Boc‑nortropinone comparator (target: C₁₁H₁₉NO₃, MW 213.27 g·mol⁻¹ vs. N‑Boc‑nortropinone: C₁₂H₁₉NO₃, MW 225.288 g·mol⁻¹ ). The oxygen bridge also introduces an additional hydrogen‑bond acceptor and lowers calculated logP, which can favorably adjust CNS MPO desirability scores [2]. In kinase inhibitor programs, the 8-oxa substitution has been shown to improve selectivity and pharmacokinetic profiles by exploiting differences in desolvation penalties relative to the all‑carbon tropane template [3].

Lipophilicity modulation Bioisosteric replacement CNS drug design

Evidence Item 4: Synthetic Tractability – Comparative Yield of Enantiopure Scaffold Construction

The enantiopure 8-oxa-2-azabicyclo[3.2.1]octane core is accessible via copper‑catalyzed asymmetric iodocyclization strategies that deliver high enantiomeric excess (e.e.) in a single step [1]. In contrast, the classical resolution of tropane racemates typically requires multiple recrystallizations with chiral acids, resulting in yields below 50% for the desired enantiomer. The direct asymmetric synthesis of the 2‑aza scaffold, as reviewed by Monteiro et al. (2024), provides yields exceeding 70% with e.e. > 98% in optimized cases [1], representing a significant improvement over resolution-based approaches.

Asymmetric synthesis Copper-catalyzed cyclization Process chemistry

Optimal Application Scenarios for Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate Based on Evidence-Based Differentiation


Scenario 1: Asymmetric Synthesis of CNS-Penetrant Nicotinic Receptor Ligands

When designing α4β2 or α7 nAChR ligands that require precise (1R,5S) stereochemistry, the enantiopure Boc-protected 2‑aza‑8‑oxa scaffold serves as the direct precursor for chemoselective functionalization. As demonstrated by the hosieine alkaloid class (Ki = 0.32 nM for (−)-hosieine A [REFS‑1]), even minor stereochemical erosion abolishes receptor engagement. Using this defined building block avoids the need for late-stage chiral resolution, preserving both yield and stereochemical fidelity [REFS‑1].

Scenario 2: Bioisosteric Replacement of Tropane-Based Monoamine Transporter Inhibitors

For medicinal chemistry programs targeting dopamine or serotonin transporters, the 8-oxa-2‑azabicyclo[3.2.1]octane template offers a bioisosteric replacement for the classical tropane core with reduced lipophilicity (∆logP ≈ −0.5 [REFS‑3][REFS‑1]). This modification can improve CNS MPO scores and reduce off-target promiscuity without compromising transporter binding affinity, as supported by structure‑activity relationship studies on 8-oxabicyclo[3.2.1]octane‑2‑carboxylates [REFS‑3].

Scenario 3: Parallel Medicinal Chemistry and Library Synthesis Requiring High Enantiopurity

In high-throughput chemistry workflows, the use of racemic building blocks introduces diastereomeric mixtures that complicate biological assay interpretation. The single-enantiomer (1R,5S)-configured scaffold ensures that all derived library members are homochiral, facilitating unambiguous SAR analysis [REFS‑1]. The solid-state nature of the Boc-protected compound also simplifies automated weighing and dispensing compared to liquid regioisomers [REFS‑2].

Scenario 4: Fragment-Based Drug Discovery Exploiting Bridged Bicycle Rigidity

The 2-azabicyclo[3.2.1]octane system provides a conformationally locked fragment with a defined exit vector angle, making it an attractive core for fragment growing and merging strategies [REFS‑1]. The oxygen bridge introduces an additional hydrogen‑bond acceptor that can engage polar protein subpockets, as exemplified by the 8-oxa-3‑aza regioisomer in mTOR kinase inhibitors [REFS‑6]. The (1R,5S) configuration ensures a predictable vector orientation for structure‑based design.

Quote Request

Request a Quote for Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.